2-Sulfobenzoic acid

説明

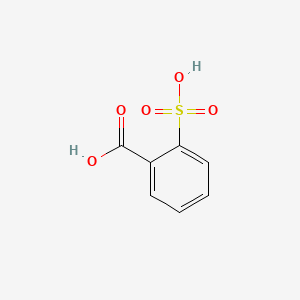

Structure

3D Structure

特性

IUPAC Name |

2-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPRRFPMMJQXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22895-07-4 (di-ammonium salt), 6939-89-5 (mono-ammonium salt) | |

| Record name | 2-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6060894 | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-25-7, 30553-06-1 | |

| Record name | 2-Sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030553061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-sulphobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-SULFOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9W37198EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Sulfobenzoic Acid: Structure, Properties, and Applications

Introduction

2-Sulfobenzoic acid, identified by the CAS Number 632-25-7, is an aromatic organic compound of significant interest to the scientific community.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group and a sulfonic acid group at ortho positions.[1] This unique arrangement of two acidic functional groups imparts distinct physicochemical properties, making it a versatile building block and intermediate in numerous applications, ranging from the synthesis of pharmaceuticals and dyes to its use in material science and biochemical research.[1][2][3] This guide provides a comprehensive overview of this compound, delving into its chemical structure, properties, synthesis, reactivity, and key applications for researchers, scientists, and drug development professionals.

Chemical Structure and Nomenclature

The molecular architecture of this compound is fundamental to its chemical behavior. The molecule consists of a central benzene ring with a carboxyl group (-COOH) and a sulfonic acid group (-SO₃H) attached to adjacent carbon atoms (positions 1 and 2).[1] This ortho-substitution pattern creates steric and electronic effects that influence its reactivity and acidity.

Systematic and Common Names:

-

IUPAC Name: this compound[4]

-

Common Synonyms: o-Sulfobenzoic acid, ortho-sulfobenzoic acid, 2-Carboxybenzenesulfonic acid, o-Carboxybenzenesulfonic acid[4][5]

Chemical Identifiers:

-

Molecular Formula: C₇H₆O₅S[4]

-

SMILES: C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O[4]

-

InChI Key: ZMPRRFPMMJQXPP-UHFFFAOYSA-N[4]

Physicochemical Properties

This compound is typically a white, crystalline solid or powder.[1] The presence of both the highly polar sulfonic acid group and the carboxylic acid group makes the compound readily soluble in water and other polar solvents like alcohol, while it is insoluble in nonpolar solvents such as ether.[1][2][6] This high water solubility is a key characteristic leveraged in many of its applications.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 202.19 g/mol | [3][4] |

| Appearance | White crystalline solid/needles | [1][6] |

| Melting Point | Approx. 136-142 °C | [2][7][8] |

| Density | Approx. 1.62 - 1.763 g/cm³ | [2][8] |

| Water Solubility | 2.47 M (Highly soluble) | [1][3] |

| pKa | -1.12 ± 0.15 (Predicted for -SO₃H) | [1] |

The acidity of this compound is a defining feature. The sulfonic acid group is a strong acid, comparable to sulfuric acid, while the carboxylic acid group is a weaker acid. This dual acidity allows it to act as a dibasic acid and a buffering agent in various chemical systems.[3]

Synthesis and Reactivity

Synthesis Pathway

The most common laboratory and industrial synthesis of this compound is achieved through the direct sulfonation of benzoic acid.[2] This is an electrophilic aromatic substitution reaction where fuming sulfuric acid (sulfur trioxide in sulfuric acid) acts as the sulfonating agent.

-

Causality of Experimental Choice: Benzoic acid is an inexpensive and readily available starting material. The carboxyl group is a deactivating, meta-directing group; however, under forcing conditions with a strong sulfonating agent, ortho- and para-substitution can be achieved. The ortho-isomer is then separated from the product mixture.

Caption: Synthesis of this compound via Electrophilic Sulfonation.

Key Reactivity

The reactivity of this compound is dominated by its two functional groups. It can undergo reactions typical of both carboxylic acids (e.g., esterification, amide formation) and sulfonic acids.

A particularly important reaction is its intramolecular dehydration (cyclodehydration) upon heating, often in the presence of a dehydrating agent, to form This compound cyclic anhydride .[9] This anhydride is a highly reactive and valuable intermediate in its own right, used extensively in organic synthesis and for derivatization.[9][10][11]

Core Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool for scientists.

-

Pharmaceutical Synthesis: Sulfur-containing functional groups are present in a wide array of FDA-approved drugs.[12][13] this compound and its derivatives serve as key intermediates in the synthesis of complex pharmaceutical compounds, particularly sulfonamides, which are a cornerstone of many therapeutic agents.[1][9] Its structure provides a scaffold for building molecules with specific biological activities.

-

Organic Synthesis and Dyes: It is a precursor for the manufacture of sulfonaphthalein indicators, such as Phenol red and Bromocresol green, which are widely used for pH measurements in laboratory settings.[1][6][14] Its cyclic anhydride is a powerful reagent for introducing the o-sulfobenzoyl group into other molecules.[9]

-

Biochemical Research and Assays: The cyclic anhydride of this compound has been used as a chemical probe in biochemical studies. For instance, it has been shown to inactivate pancreatic lipase, providing insights into the enzyme's active site.[15] The compound and its derivatives are also employed in various biochemical assays and as reagents for histological staining, enhancing the visibility of cellular structures.[16]

-

Material Science and Industrial Applications: Researchers are exploring the use of this compound as a building block for functional materials and polymers due to its ability to influence solubility and self-assembly properties.[3][17] It also finds use as a pH regulator and corrosion inhibitor in industrial processes.[1]

Experimental Protocol: Synthesis of this compound Cyclic Anhydride

This protocol describes a representative method for the synthesis of this compound cyclic anhydride, a key derivative. The procedure is based on the cyclodehydration of this compound.[9]

Principle: The removal of one molecule of water from this compound via heating, often with a dehydrating agent, results in the formation of a stable five-membered cyclic anhydride ring. This self-validating system is confirmed by the change in physical properties (melting point, solubility) and can be verified using spectroscopic methods like IR (disappearance of broad O-H stretch, appearance of characteristic anhydride C=O stretches) and NMR.

Materials:

-

This compound

-

Dehydrating agent (e.g., acetic anhydride or thionyl chloride)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask, place 1 mole equivalent of this compound.

-

Addition of Dehydrating Agent: Under a fume hood, cautiously add an excess (e.g., 1.5-2.0 mole equivalents) of the dehydrating agent (e.g., acetic anhydride).

-

Heating and Reflux: Attach a reflux condenser and gently heat the mixture using a heating mantle. The temperature should be sufficient to initiate and sustain the reaction, typically refluxing for 1-2 hours. The progress can be monitored by observing the dissolution of the starting material.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound cyclic anhydride, will often crystallize out of the solution. If an excess volatile reagent like thionyl chloride was used, it may first be removed by distillation.

-

Purification: Collect the solid product by vacuum filtration and wash it with a suitable non-polar solvent (e.g., cold ether) to remove any unreacted starting material or byproducts.

-

Drying and Characterization: Dry the purified white crystalline product. Confirm its identity and purity by measuring its melting point (approx. 116 °C for the pure anhydride) and using spectroscopic techniques (IR, NMR).[10]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy this compound | 632-25-7 [smolecule.com]

- 4. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | 632-25-7 [chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Sulfobenzoic anhydride 81-08-3 wiki [guidechem.com]

- 10. This compound cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]

- 11. CAS 81-08-3: this compound cyclic anhydride [cymitquimica.com]

- 12. benthamscience.com [benthamscience.com]

- 13. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. This compound cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Page loading... [guidechem.com]

2-Sulfobenzoic acid CAS number and IUPAC name

An In-Depth Technical Guide to 2-Sulfobenzoic Acid for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 632-25-7), a bifunctional organic compound of significant interest to researchers, chemists, and drug development professionals. The document delineates its chemical identity, physicochemical properties, synthesis, and purification methodologies. It further explores its diverse applications, ranging from a precursor in dye and pharmaceutical synthesis to a functional reagent in environmental remediation and advanced analytical chemistry. A core emphasis is placed on the causality behind experimental protocols and adherence to rigorous safety and handling standards, ensuring both scientific integrity and operational safety.

Introduction: The Scientific Merit of a Bifunctional Aromatic

This compound, a sulfonated derivative of benzoic acid, represents a class of aromatic compounds whose utility is defined by the interplay of its two distinct functional groups: the carboxylic acid (-COOH) and the sulfonic acid (-SO3H). The ortho-positioning of these groups creates unique steric and electronic effects that govern its reactivity and application. The sulfonic acid group, being strongly acidic and highly polar, imparts significant water solubility, a property leveraged in many of its industrial applications.[1][2] The carboxylic acid group provides a versatile handle for a wide array of organic transformations. This dual functionality makes this compound a valuable building block in the synthesis of more complex molecules and functional materials.[3] Its role extends from the synthesis of sulfonaphthalein indicators and dyes to its use as a precursor for pharmaceutical intermediates and a corrosion inhibitor.[2][4] In the context of drug development, sulfur-containing scaffolds are integral to a vast number of FDA-approved drugs, and understanding precursors like this compound is fundamental to the innovation of new therapeutic agents.[5]

Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is foundational to its effective application in a research setting.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][6][7] |

| CAS Number | 632-25-7 | [2][6][7] |

| Molecular Formula | C₇H₆O₅S | [2][4][7][8] |

| Molecular Weight | 202.18 g/mol | [2][4] |

| Synonyms | o-Sulfobenzoic acid, 2-Carboxybenzenesulfonic acid | [2][7][9] |

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Appearance | White crystalline solid / White needles | [2][4] |

| Melting Point | 136 °C (anhydrous) | [1] |

| Boiling Point | 301 °C | [1] |

| Solubility | Soluble in water and alcohol; insoluble in ether | [2][9] |

| Acidity | The sulfonic acid group enhances water solubility and overall acidity | [1][3] |

Synthesis and Purification: A Protocol-Driven Approach

The primary route for synthesizing this compound is through the electrophilic aromatic substitution of benzoic acid.[1] This process leverages the directing effects of the carboxyl group and the strength of the sulfonating agent.

General Synthesis Pathway: Sulfonation of Benzoic Acid

The synthesis involves the direct sulfonation of benzoic acid, typically using fuming sulfuric acid (oleum). The carboxylic acid group is a meta-directing deactivator; however, under forcing conditions, ortho- and para-substitution can occur. The separation of isomers is a critical aspect of the post-reaction workup.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method and must be performed within a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize SO₃ fumes).

-

Reactant Charging: In the flask, place benzoic acid. In the dropping funnel, carefully charge fuming sulfuric acid (oleum, 20% SO₃). Causality: Oleum is used as the sulfonating agent because it contains an excess of SO₃, the active electrophile, which is necessary to sulfonate the deactivated benzoic acid ring.

-

Sulfonation: Cool the flask in an ice bath. Slowly add the oleum to the stirred benzoic acid over a period of 1-2 hours, maintaining the internal temperature below 10°C. Causality: The slow, cooled addition is critical to control the highly exothermic reaction and to minimize charring and the formation of undesired byproducts.

-

Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Causality: Heating provides the necessary activation energy to overcome the deactivation of the ring by the carboxyl group and drive the reaction to completion.

-

Workup and Isolation: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. Causality: This quenching step hydrolyzes any remaining anhydride intermediates and precipitates the less soluble sulfonic acid product by diluting the highly polar sulfuric acid medium.

-

Product Collection: The precipitated white solid is collected by vacuum filtration and washed with several portions of cold water to remove residual sulfuric acid. The resulting solid is the crude this compound.

Purification Protocol: Recrystallization

-

Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot water to dissolve the solid completely.[2] Causality: Water is an effective solvent for recrystallization due to the high solubility of this compound at elevated temperatures and its significantly lower solubility at cooler temperatures, allowing for high recovery.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified white needles by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven.[2]

Applications in Research and Drug Development

The utility of this compound and its anhydride derivative is extensive and spans multiple scientific disciplines.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals.[4][10] The presence of sulfur is a hallmark of many drug classes, including sulfonamides ("sulfa drugs"), and compounds like this compound are foundational starting materials.[5]

-

Dyes and Indicators: It is a well-established precursor for the manufacture of sulfonaphthalein indicators, where the sulfonic acid group enhances water solubility.[2]

-

Environmental Chemistry: The compound's ability to form complexes with metal ions makes it valuable in environmental remediation for the removal of heavy metals from wastewater.[1]

-

Analytical Derivatization: Its cyclic anhydride form is used as a derivatizing agent in mass spectrometry.[11][12] It reacts with hydroxyl, amino, or thiol groups to introduce a permanently charged sulfonic acid moiety, which enhances ionization efficiency and allows for improved detection and characterization of various analytes, including surfactants and phenols.[11][12]

-

Materials Science: The compound is explored for its ability to form supramolecular assemblies and functional materials through non-covalent interactions.[3]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques. Spectroscopic data is available in public databases like PubChem, which includes:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and substitution pattern of the aromatic ring.[7][8]

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the -COOH, -SO₃H, and C-S functional groups.[7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[7]

Safety, Handling, and Storage

Due to its corrosive nature, strict adherence to safety protocols is mandatory when working with this compound.[7][13]

Hazard Identification

-

GHS Classification: Causes severe skin burns and eye damage (H314).[7] It is also harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[7]

-

Primary Hazards: Corrosive.[13][14] Minimize dust generation and accumulation.[13]

Caption: A workflow for the safe handling of this compound.

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a chemical fume hood to control exposure to dust and vapors.[13] An eyewash station and safety shower must be readily accessible.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, impervious gloves (e.g., nitrile or neoprene), and a lab coat.[13][14] For operations that may generate significant dust, respiratory protection may be required.[13]

-

Handling: Avoid breathing dust.[13] Minimize dust generation during transfer. Do not get in eyes, on skin, or on clothing.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[13][15] Keep the container tightly closed and protected from moisture.[13] The storage area should be designated for corrosive materials.[13]

-

First Aid:

-

Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[13]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical attention.[13]

-

Conclusion

This compound is a fundamentally important chemical with a broad spectrum of applications rooted in its unique bifunctional structure. Its high water solubility, strong acidity, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial settings. For professionals in drug development, it serves as a valuable precursor in the synthesis of sulfur-containing therapeutic agents. A thorough understanding of its properties, synthesis, and, most critically, its handling requirements is essential for leveraging its full potential safely and effectively in the laboratory.

References

- This compound - Solubility of Things. (n.d.). Solubility of Things.

- This compound | 632-25-7. (2025). ChemicalBook.

- Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer.

- This compound | 632-25-7 | AAA63225. (n.d.). Biosynth.

- This compound 632-25-7 wiki. (n.d.). Guidechem.

- Product information, this compound. (n.d.). P&S Chemicals.

- This compound cyclic anhydride, suitable for Hem

- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2014). Santa Cruz Biotechnology.

- This compound | C7H6O5S | CID 12438. (n.d.). PubChem.

- 632-25-7, this compound Formula. (n.d.). Echemi.

- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry. (2015).

- This compound cyclic anhydride technical grade, 90%. (n.d.). Sigma-Aldrich.

- This compound hydr

- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). PMC - NIH.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 632-25-7 [chemicalbook.com]

- 3. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 632-25-7 | AAA63225 | Biosynth [biosynth.com]

- 9. echemi.com [echemi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound cyclic anhydride technical grade, 90 81-08-3 [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Guide to the Laboratory-Scale Synthesis and Purification of 2-Sulfobenzoic Acid

This document provides an in-depth technical guide for the synthesis and purification of 2-sulfobenzoic acid, a versatile bifunctional aromatic compound. Intended for researchers, chemists, and professionals in drug development, this guide elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes safety and purity verification.

Introduction: The Scientific Utility of this compound

This compound, also known as o-sulfobenzoic acid, is an organic compound featuring both a carboxylic acid and a sulfonic acid functional group attached to a benzene ring at ortho positions.[1][2] This unique structure imparts high water solubility and strong acidic properties, making it a valuable intermediate and building block in various chemical applications.[2][3][4] Its primary uses include the synthesis of dyes, particularly sulfonaphthalein indicators, and as a precursor in the creation of more complex molecules.[4][5]

This guide details a reliable laboratory-scale synthesis via the oxidation of o-toluenesulfonamide, a common and well-documented method. We will explore the mechanistic rationale for this transformation and provide a comprehensive protocol for purifying the final product to a high degree of purity suitable for further synthetic applications.

Synthesis of this compound via Oxidation

The conversion of o-toluenesulfonamide to this compound is a robust oxidation reaction. This process targets the methyl group on the aromatic ring, converting it to a carboxylic acid while leaving the sulfonamide group intact, which is then hydrolyzed to the sulfonic acid.

Principle of the Reaction

The chosen method employs potassium permanganate (KMnO₄) as a powerful oxidizing agent. In an alkaline medium, permanganate effectively oxidizes the alkyl side-chain of the aromatic ring to a carboxylate. The reaction is typically heated to ensure a reasonable rate. Following the oxidation, the intermediate salt is converted to the free acid by acidification. While other methods exist, such as oxidation with chromic acid or nitric acid, potassium permanganate is often preferred in a laboratory setting for its efficacy and relatively straightforward workup.[6][7][8]

The overall transformation proceeds in two main stages:

-

Oxidation: The methyl group of o-toluenesulfonamide is oxidized to a carboxylate group by potassium permanganate. This step also hydrolyzes the sulfonamide to a sulfonate.

-

Acidification: The resulting mixture, containing the potassium salt of this compound and manganese dioxide (a byproduct of the permanganate reduction), is treated with acid. This protonates the carboxylate and sulfonate groups to yield the desired product and dissolves the manganese dioxide.

Reagent and Equipment Overview

A summary of the essential reagents for this synthesis is provided in Table 1.

Table 1: Reagent Properties and Roles

| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Hazards |

| o-Toluenesulfonamide | C₇H₉NO₂S | 171.22 | Starting Material | Eye irritant, suspected carcinogen[9][10] |

| Potassium Permanganate | KMnO₄ | 158.03 | Oxidizing Agent | Strong oxidizer, skin burns, toxic to aquatic life[11][12][13] |

| Sodium Hydroxide | NaOH | 40.00 | Alkaline Medium | Causes severe skin burns and eye damage |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Acidification | Causes severe skin burns and eye damage |

| Sodium Sulfite | Na₂SO₃ | 126.04 | Reducing Agent (Workup) | Harmful if swallowed |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware

Experimental Workflow: Synthesis

The workflow for the synthesis of crude this compound is illustrated in the diagram below.

Caption: A flowchart of the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 1-liter three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 17.1 g (0.1 mol) of o-toluenesulfonamide, 8.0 g (0.2 mol) of sodium hydroxide, and 400 mL of water.

-

Initiation: Begin stirring and heat the mixture to 80-90°C using a heating mantle. The solid should dissolve to form a clear solution.

-

Oxidation: Separately, dissolve 31.6 g (0.2 mol) of potassium permanganate in 250 mL of warm water. Add this purple solution portion-wise or via the dropping funnel to the hot reaction mixture over approximately 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux.

-

Causality Insight: A slow, controlled addition of the oxidant is critical. The oxidation is exothermic, and adding the KMnO₄ too quickly can lead to an uncontrolled, vigorous reaction. The alkaline conditions are necessary for the permanganate oxidation of the alkyl group.

-

-

Reaction Completion: After the addition is complete, continue to heat the mixture under reflux. The reaction is complete when the characteristic purple color of the permanganate ion has been discharged, and a brown precipitate of manganese dioxide (MnO₂) has formed. This typically takes 2-4 hours.

-

Workup - Initial Filtration: Allow the mixture to cool to room temperature. Filter the brown slurry through a Buchner funnel to remove the manganese dioxide. Wash the filter cake with a small amount of hot water to recover any occluded product.

-

Expert Tip: To facilitate filtration, a filter aid (e.g., Celite) can be added to the mixture before filtering. This prevents the fine MnO₂ particles from clogging the filter paper.

-

-

Workup - Acidification: Transfer the clear filtrate to a large beaker and cool it in an ice-water bath. While stirring vigorously, slowly and carefully add concentrated sulfuric acid until the solution is strongly acidic (pH < 2, check with litmus or pH paper).

-

Isolation of Crude Product: A white crystalline precipitate of this compound will form upon acidification.[14] Continue cooling in the ice bath for at least 30 minutes to maximize crystallization. Collect the crude product by vacuum filtration, wash the crystals with a small amount of ice-cold water, and allow them to air-dry.

Purification by Recrystallization

The crude product obtained from the synthesis will contain residual inorganic salts and potentially some unreacted starting material or byproducts. Recrystallization is an effective method for purifying solid organic compounds based on differences in their solubility.[15][16]

Principle of Purification

This compound is highly soluble in hot water but has significantly lower solubility in cold water.[3][4] This temperature-dependent solubility is the key to its purification by recrystallization from water.[4][16] Impurities, being present in smaller amounts, will either remain in the cold solution or be excluded from the crystal lattice as the desired compound slowly crystallizes upon cooling.

Experimental Workflow: Purification

The general workflow for the purification of this compound is depicted below.

Caption: A flowchart of the purification of this compound.

Step-by-Step Purification Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small volume of deionized water and heat the mixture to boiling on a hot plate.

-

Saturated Solution Preparation: Continue adding small portions of boiling water until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution; using too much will significantly reduce the recovery yield.

-

Self-Validation: If any insoluble impurities are observed in the hot solution, a hot filtration step should be performed. This involves quickly filtering the hot solution through a pre-warmed funnel to remove the impurities before the solution cools and the product crystallizes.

-

-

Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the amount of product that crystallizes out of the solution.

-

Isolation and Drying: Collect the purified white, needle-like crystals by vacuum filtration using a Buchner funnel.[4] Wash the crystals sparingly with a small amount of ice-cold deionized water to remove any adhering mother liquor.

-

Drying: Continue to draw air through the crystals on the funnel to partially dry them. Then, transfer the purified product to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a drying oven at a moderate temperature (e.g., 60-70°C).

Verification of Purity

The purity of the final product should be assessed to ensure it is suitable for its intended application.

-

Melting Point Determination: A sharp melting point close to the literature value is a strong indicator of high purity. The melting point of this compound is approximately 141°C.[5]

-

Spectroscopic Analysis: Techniques such as NMR (¹H and ¹³C) and IR spectroscopy can be used to confirm the chemical structure and identify any potential impurities.

Table 2: Expected Product Characteristics

| Property | Expected Value |

| Appearance | White crystalline solid/needles[4] |

| Melting Point | ~141°C[5] |

| Solubility | Soluble in water and alcohol; insoluble in ether[4] |

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Potassium Permanganate: A strong oxidizer.[11][13] Avoid contact with combustible materials.[12] It can cause severe skin burns and eye damage.[12][13]

-

o-Toluenesulfonamide: May cause eye irritation and is suspected of causing cancer.[9] Avoid dust inhalation.[10][17]

-

Strong Acids and Bases (H₂SO₄, NaOH): These are highly corrosive. Handle with extreme care to avoid contact with skin and eyes.[12] Always add acid to water, never the other way around, during dilution.

Dispose of all chemical waste in accordance with institutional and local regulations. Aqueous waste containing manganese should be treated before disposal.

Conclusion

This guide presents a reliable and well-established method for the synthesis and purification of this compound on a laboratory scale. By understanding the chemical principles behind each step—from the controlled oxidation of o-toluenesulfonamide to the meticulous process of recrystallization—researchers can confidently produce high-purity material. Adherence to the detailed protocols and safety precautions outlined herein is paramount for achieving successful, safe, and reproducible results.

References

-

Chempedia - LookChem . General procedures for the purification of Sulfonic acids and Sulfinic acids. Available from: [Link]

-

Carl ROTH . Safety Data Sheet: Potassium permanganate. Available from: [Link]

-

neoFroxx . Safety Data Sheet: Potassium permanganate p.A.. Available from: [Link]

-

Solubility of Things . This compound. Available from: [Link]

- Google Patents. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.

-

Chemos GmbH & Co.KG . Safety Data Sheet: Potassium permanganate. Available from: [Link]

-

Pro-Lab Diagnostics . SAFETY DATA SHEET Potassium Permanganate. Available from: [Link]

-

KM Pharma Solution Private Limited . MSDS - o-Toluene Sulfonamide. Available from: [Link]

- Google Patents. US3496224A - Purification of sulfonic acids.

- Google Patents. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid.

-

PubChem . This compound | C7H6O5S | CID 12438. Available from: [Link]

-

Scientific Polymer Products, Inc. . o,p-Toluenesulfonamide - SAFETY DATA SHEET. (2020). Available from: [Link]

-

European Patent Office . EP 3763700 A1 - IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. (2021). Available from: [Link]

-

Water Purification . sulfonic acid. Available from: [Link]

-

Quora . Why does sulphonation of toluene give p-methylsulphonic acid as major products?. (2022). Available from: [Link]

-

BYU ScholarsArchive . Directive effects in the sulfonation of toluene.... Available from: [Link]

- Google Patents. US2860162A - Process of oxidation.

- Google Patents. CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.

-

Pearson+ . Unlike most other electrophilic aromatic substitutions, sulfonati.... Available from: [Link]...

-

Wikipedia . p-Toluenesulfonic acid. Available from: [Link]

- Google Patents. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.

-

Organic Syntheses . ACID AMMONIUM o-SULFOBENZOATE. Available from: [Link]

- Google Patents. US3759936A - Oxidation of o-toluenesulfonamides by molecular oxygen.

-

WebAssign . Recrystallization of Benzoic Acid. Available from: [Link]

- Google Patents. KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide.

-

AMiner . Synthesis, Structure Elucidation and Functionalization of Sulfonamide[11]Catenanes. Available from: [Link]

Sources

- 1. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | 632-25-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. US2860162A - Process of oxidation - Google Patents [patents.google.com]

- 8. US3759936A - Oxidation of o-toluenesulfonamides by molecular oxygen - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. chemos.de [chemos.de]

- 14. US5565608A - Process for the preparation of 2-(substituted)-4-sulfobenzoic acid - Google Patents [patents.google.com]

- 15. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]

- 16. westfield.ma.edu [westfield.ma.edu]

- 17. chemicalbook.com [chemicalbook.com]

Spectroscopic data of 2-Sulfobenzoic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Sulfobenzoic Acid

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic data for this compound (C₇H₆O₅S), a key aromatic compound featuring both a carboxylic acid and a sulfonic acid group. For researchers, chemists, and professionals in drug development, a thorough understanding of its spectral signature is paramount for structural confirmation, purity assessment, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a comprehensive analytical profile of the molecule.

The Analytical Imperative: Why Spectroscopic Analysis is Crucial

This compound's structure, with its ortho-substituted aromatic ring, presents a unique electronic environment. The powerful electron-withdrawing nature of both the sulfonic acid (-SO₃H) and carboxylic acid (-COOH) groups significantly influences the magnetic environments of the protons and carbons, as well as the vibrational frequencies of its bonds. Spectroscopic techniques provide an empirical fingerprint of this structure.

-

NMR Spectroscopy (¹H and ¹³C): Reveals the connectivity and chemical environment of every carbon and hydrogen atom, confirming the substitution pattern of the aromatic ring.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups (-COOH, -SO₃H, aromatic C-H, and C=C) through their characteristic vibrational modes.

-

Mass Spectrometry (MS): Determines the molecular weight and provides insight into the molecule's fragmentation patterns, further corroborating its identity.

This guide explains the causality behind the observed data, grounding the interpretation in established physicochemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Choice of Solvent

The choice of a deuterated solvent is critical. Due to the presence of two acidic protons (-COOH and -SO₃H), a protic solvent like methanol-d₄ (CD₃OD) or water-d₂ (D₂O) would lead to rapid proton exchange, causing the signals for the acidic protons to broaden or disappear. Therefore, an aprotic solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred choice. It solubilizes the polar analyte and allows for the observation of the acidic protons, which typically appear as broad signals at a very low field.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a high signal-to-noise ratio.

Data Interpretation and Analysis

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons on the benzene ring. The electron-withdrawing substituents deshield these protons, shifting their signals downfield (typically >7.5 ppm).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.0 - 8.2 | Doublet of doublets (dd) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |

| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |

| H-4 | ~7.6 - 7.8 | Triplet of doublets (td) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |

| H-5 | ~7.6 - 7.8 | Triplet of doublets (td) | Jortho ≈ 7-8 Hz, Jmeta ≈ 1-2 Hz |

| -COOH, -SO₃H | >10 (very broad) | Singlet (broad) | N/A |

| Note: Chemical shifts are predictive and can vary based on solvent and concentration. |

The proton at position 6 (ortho to the carboxylic acid) is typically the most downfield due to the combined anisotropic and inductive effects of the neighboring carbonyl and sulfonyl groups. The splitting patterns arise from coupling to adjacent protons (ortho coupling, ³J) and protons two bonds away (meta coupling, ⁴J).

Caption: Molecular structure with proton assignments.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The Power of Proton Decoupling

¹³C NMR spectra are typically acquired using broadband proton decoupling. This technique irradiates all protons, collapsing the C-H coupling and resulting in a spectrum where each unique carbon atom appears as a single sharp line. This simplifies the spectrum immensely and enhances the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer (e.g., at 100 or 125 MHz).

-

Data Acquisition: Employ broadband proton decoupling. A sufficient number of scans and a suitable relaxation delay are required to obtain a quantitative spectrum.

Data Interpretation and Analysis

The ¹³C NMR spectrum will show seven distinct signals. The carbons directly attached to the electron-withdrawing groups are significantly deshielded and appear furthest downfield.[1]

| Carbon Assignment | Observed Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168-172 |

| C-SO₃H | ~140-145 |

| C-COOH | ~133-136 |

| C-4 | ~132-134 |

| C-6 | ~131-133 |

| C-5 | ~129-131 |

| C-3 | ~128-130 |

| Note: Data derived from publicly available spectra and may vary slightly. |

The carbonyl carbon of the carboxylic acid is the most downfield signal. The two quaternary carbons (C-1 and C-2) are also significantly downfield due to being directly bonded to the electronegative substituents.

Caption: Molecular structure with carbon assignments.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Sample Preparation for Solids

For a solid, non-volatile compound like this compound, the potassium bromide (KBr) pellet method is a robust and common choice.[1] This involves grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). This method produces high-quality spectra by minimizing scattering effects.

Experimental Protocol: FTIR (KBr Pellet)

-

Preparation: Gently grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent disk.

-

Data Acquisition: Place the KBr disk in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample holder should be run first.

Data Interpretation and Analysis

The IR spectrum of this compound is dominated by absorptions from its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3300 | O-H stretch (hydrogen-bonded) | Carboxylic Acid | Broad, Strong |

| ~3050 | C-H stretch (aromatic) | Aromatic Ring | Medium |

| 1680-1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1580-1610 | C=C stretch | Aromatic Ring | Medium |

| 1340-1350 | S=O asymmetric stretch | Sulfonic Acid | Strong |

| 1150-1180 | S=O symmetric stretch | Sulfonic Acid | Strong |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong |

| Reference ranges adapted from standard IR correlation charts.[2] |

The most telling feature is the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. This often overlaps with the aromatic C-H stretches. The sharp, intense carbonyl (C=O) peak around 1700 cm⁻¹ is unambiguous. Finally, the two strong S=O stretching bands confirm the presence of the sulfonic acid group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial fragmentation data.

Expertise & Experience: Choosing the Right Ionization Mode

Given the acidic nature of this compound, negative-ion electrospray ionization (ESI-) is a highly effective technique. In solution, the molecule readily loses a proton to form the [M-H]⁻ anion. This "soft" ionization method minimizes fragmentation, ensuring the molecular ion is easily identified. For fragmentation studies, electron ionization (EI) can be used, although it may lead to extensive fragmentation and a weak or absent molecular ion peak.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of this compound in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in negative ion mode, scanning a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Interpretation and Analysis

The molecular weight of this compound is 202.19 g/mol .

-

ESI-MS (Negative Mode): A prominent peak is expected at m/z 200.99 corresponding to the deprotonated molecule, [C₇H₅O₅S]⁻.

-

EI-MS Fragmentation: Electron ionization induces more energetic fragmentation. Publicly available data from the NIST Mass Spectrometry Data Center shows key fragment ions.[1]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 202 | [M]⁺ | Molecular Ion (may be weak or absent) |

| 184 | [M - H₂O]⁺ | Loss of water |

| 138 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 122 | [C₇H₆O₂]⁺ | Loss of sulfur trioxide (SO₃) |

| 94 | [C₆H₆O]⁺ | Subsequent loss of CO from m/z 122 |

digraph "Fragmentation_Pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];M [label="[M]⁺˙\nm/z 202", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F184 [label="[M - H₂O]⁺˙\nm/z 184"]; F138 [label="[M - SO₂]⁺˙\nm/z 138"]; F122 [label="[M - SO₃]⁺˙\nm/z 122", fillcolor="#34A853", fontcolor="#FFFFFF"]; F94 [label="[C₆H₆O]⁺˙\nm/z 94", fillcolor="#FBBC05", fontcolor="#202124"];

M -> F184 [label="- H₂O"]; M -> F138 [label="- SO₂"]; M -> F122 [label="- SO₃"]; F122 -> F94 [label="- CO"]; }

Caption: Proposed EI fragmentation pathway for this compound.

Integrated Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods.

-

MS confirms the mass (202.19 g/mol ) and the elemental formula (C₇H₆O₅S).

-

IR confirms the presence of key functional groups : -OH (broad), C=O, S=O, and an aromatic ring.

-

¹³C NMR confirms there are 7 unique carbon environments , including a carbonyl (~170 ppm) and six aromatic carbons.

-

¹H NMR confirms the presence of 4 aromatic protons on a disubstituted ring, with chemical shifts and splitting patterns consistent with an ortho-substitution pattern containing two strong electron-withdrawing groups.

Together, these data points unequivocally confirm the structure of this compound, providing a robust, self-validating analytical workflow.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[1][3]

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.[3][4]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, appropriate protective gloves, and a lab coat.[3][5][6]

-

Handling: Avoid generating dust.[3] Keep the container tightly closed and store it in a cool, dry, well-ventilated area designated for corrosives.[3][5]

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]

References

- 1. This compound | C7H6O5S | CID 12438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Sulfobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Sulfobenzoic acid, a bifunctional aromatic compound, presents a unique solubility profile critical to its application in organic synthesis, materials science, and pharmaceutical development. Its dual acidic functionalities—a highly polar sulfonic acid group and a moderately polar carboxylic acid group—dictate its interactions with various solvent systems. This technical guide provides an in-depth exploration of the theoretical and practical aspects of this compound's solubility in organic solvents. We delve into the molecular-level interactions that govern its dissolution, present available solubility data, and offer a detailed, field-proven protocol for its experimental determination using the robust shake-flask method. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: The Duality of this compound

This compound (C₇H₆O₅S) is a white, crystalline solid distinguished by the presence of both a carboxylic acid and a sulfonic acid group on the same benzene ring, positioned ortho to each other.[1][2][3] This unique structure imparts significant polarity and strong acidic properties. The sulfonic acid group, in particular, enhances its water solubility far beyond that of its parent compound, benzoic acid.[1][4] Its applications are diverse, ranging from its use as an intermediate in the synthesis of dyes and pharmaceuticals to its role in environmental chemistry for the remediation of heavy metals.[1][4]

In the context of drug development and organic synthesis, understanding and controlling the solubility of this compound is paramount. Solubility dictates the choice of reaction media, influences purification strategies such as crystallization, and is a critical parameter in formulation science. This guide provides the necessary framework for navigating these challenges.

Key Physicochemical Properties:

The Science of Solubility: Theoretical Underpinnings

The solubility of a solute in a solvent is the result of a thermodynamic balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.[7][8] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.

For this compound, its solubility is dominated by its capacity for strong intermolecular interactions:

-

Hydrogen Bonding: The molecule possesses two hydrogen bond donor groups (-COOH and -SO₃H) and multiple acceptor oxygen atoms. This allows for extensive hydrogen bonding with protic and polar aprotic solvents like alcohols, water, and acetone.

-

Dipole-Dipole Interactions: The strong electronegativity of the oxygen atoms in both functional groups creates a significant molecular dipole, promoting dissolution in polar solvents.

-

Hydrophobic Interactions: The benzene ring constitutes a nonpolar region, which would favor interactions with nonpolar solvents. However, the overwhelming polarity of the two acidic groups drastically limits its solubility in nonpolar media like alkanes.

Therefore, this compound is readily soluble in polar organic solvents and water but is considered insoluble in nonpolar solvents like ether.[2][3] The powerful solvating effect of polar solvents, capable of forming strong hydrogen bonds, overcomes the energy of the crystal lattice of solid this compound.

Caption: Molecular interactions governing solubility.

Solubility Profile of this compound

Quantitative, publicly available solubility data for this compound across a wide range of organic solvents is notably scarce. Most sources provide qualitative descriptions. However, based on its chemical structure and the principles outlined above, a general solubility profile can be established.

To provide a practical reference, the table below includes qualitative data for this compound and quantitative data for the structurally related, but less polar, benzoic acid. The higher solubility of benzoic acid in less polar solvents and its lower solubility in highly polar solvents compared to this compound illustrates the profound impact of the sulfonic acid group.

| Solvent Class | Solvent Name | This compound Solubility | Benzoic Acid Solubility (Quantitative Data) | Reference |

| Alcohols | Methanol | Soluble | High (e.g., ~46 g/100g at 25°C) | [2],[9] |

| Ethanol | Soluble | High (e.g., ~45.6 g/100g at 25°C) | [2],[10] | |

| Ketones | Acetone | Soluble | High (e.g., ~54.5 g/100g at 25°C) | [1],[11] |

| Esters | Ethyl Acetate | Soluble | High (e.g., ~34.8 g/100g at 25°C) | [1],[10] |

| Ethers | Diethyl Ether | Insoluble | Moderate | [2][3] |

| Hydrocarbons | Cyclohexane | Insoluble | Low (e.g., ~2.2 g/100g at 25°C) | [2][3],[11] |

| Toluene | Insoluble | Moderate (e.g., ~11.5 g/100g at 25°C) | [2][3],[9] |

Note: Benzoic acid data is provided for comparative purposes to illustrate solubility trends. The temperature significantly affects solubility, with solubility generally increasing with temperature for these systems.[1][10]

Experimental Protocol: Determination of Equilibrium Solubility

For rigorous scientific and developmental work, experimental determination of solubility is essential. The Saturation Shake-Flask Method is the gold-standard technique, valued for its reliability in measuring thermodynamic (equilibrium) solubility.[12]

Principle

The shake-flask method involves agitating an excess amount of the solid solute in the solvent of interest at a constant temperature for a prolonged period. This ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the equilibrium solubility.[12][13]

Causality Behind Experimental Choices

-

Using Excess Solute: This is critical to ensure that the solution becomes and remains saturated throughout the experiment. The presence of a solid phase is the definitive indicator of saturation.

-

Constant Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator is used to maintain a constant temperature (e.g., 25 °C or 37 °C) to ensure the data is reproducible and relevant to specific process conditions.[14]

-

Extended Equilibration Time: Reaching equilibrium is not instantaneous. A period of 24 to 72 hours is often required.[14][15] Samples are typically taken at multiple time points (e.g., 24h, 48h, 72h) and analyzed. Equilibrium is confirmed when consecutive measurements are in agreement.[14]

-

Solid Phase Separation: It is crucial to completely separate the undissolved solid from the saturated solution before analysis. High-speed centrifugation or filtration through a fine-pored (e.g., 0.22 µm) syringe filter is used. This prevents solid particles from artificially inflating the measured concentration.[13][15]

-

Reliable Analytical Method: A validated, quantitative analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for accurately measuring the solute concentration in the filtrate. This method offers high sensitivity and specificity.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound (enough to ensure some remains undissolved) to a series of glass vials or flasks.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours.[14]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the clear supernatant and immediately filter it using a chemically-resistant syringe filter (e.g., PTFE, 0.22 µm) into a clean vial.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Confirmation of Equilibrium: Repeat steps 4-6 at a later time point (e.g., 48 hours). If the calculated solubility is within an acceptable margin of error (e.g., <5%) of the 24-hour measurement, equilibrium can be considered achieved.

Caption: Experimental workflow for the shake-flask method.

Implications for Research and Drug Development

A thorough understanding of this compound's solubility is not merely an academic exercise; it has profound practical consequences:

-

Reaction Solvent Selection: Choosing a solvent in which reactants are sufficiently soluble is fundamental to achieving optimal reaction kinetics and yield. For reactions involving this compound, polar solvents like ethanol or acetone would be appropriate choices.

-

Purification and Crystallization: Solubility differences are exploited during purification. To crystallize this compound, one might dissolve it in a good solvent (where it is highly soluble) and then add an anti-solvent (in which it is insoluble, like ether or a hydrocarbon) to induce precipitation, yielding a purified solid.

-

Pharmaceutical Formulation: For any active pharmaceutical ingredient (API) or excipient, solubility is a master variable. Poor solubility can lead to low bioavailability. While this compound itself is not typically an API, its derivatives are. Its high polarity can be used to design pro-drugs or salts with enhanced aqueous solubility.

-

Analytical Method Development: When developing methods like HPLC, the solubility of the analyte in the mobile phase is critical for achieving good peak shape and preventing precipitation in the system.

Conclusion

This compound possesses a distinct solubility profile governed by its highly polar sulfonic and carboxylic acid functional groups. It exhibits high solubility in polar organic solvents capable of hydrogen bonding and is largely insoluble in nonpolar media. While comprehensive quantitative data remains limited in public literature, the principles laid out in this guide, along with the robust shake-flask methodology, provide scientists with the necessary tools to predict, understand, and experimentally verify its solubility. This knowledge is indispensable for the effective design of chemical syntheses, purification protocols, and formulation strategies in research and industrial applications.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013). [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033103. [Link]

-

Fang, J., et al. (2015). Solubility and solution thermodynamics of sorbic acid in eight pure organic solvents. Fluid Phase Equilibria, 406, 124-130. [Link]

-

Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. (2020). [Link]

-

Solubility of Things. This compound. [Link]

-

YouTube. Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021). [Link]

-

ACS Publications. Dissolution Process and Thermodynamic Model Correlation of Homovanillic Acid in Different Solvents and Intermolecular Force Analysis. (2022). [Link]

-

Wikipedia. Enthalpy change of solution. [Link]

-

Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. (2022). [Link]

-

ResearchGate. Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. (2012). [Link]

-

Cheméo. This compound cyclic anhydride. [Link]

-

ResearchGate. Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. (2015). [Link]

-

ResearchGate. Solubility comparison in ethyl acetate. (2022). [Link]

-

Reddit. Benzoic acid solubility in Ethyl Acetate. (2023). [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | 632-25-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound Hydrate|98%|CAS 123333-68-6 [benchchem.com]

- 5. Buy this compound | 632-25-7 [smolecule.com]

- 6. This compound CAS#: 632-25-7 [m.chemicalbook.com]

- 7. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

A Comprehensive Technical Guide to 2-Sulfobenzoic Acid: Hydrate vs. Anhydrous Forms

Introduction

2-Sulfobenzoic acid, an aromatic compound featuring both a carboxylic acid and a sulfonic acid group, is a versatile molecule of significant interest in pharmaceutical sciences and organic synthesis. Its dual acidic functionalities impart unique solubility and reactivity characteristics, making it a valuable building block for the synthesis of various active pharmaceutical ingredients (APIs), dyes, and indicators.[1] In the solid state, this compound can exist in different forms, primarily as a hydrate and an anhydrous form. The presence or absence of water molecules within the crystal lattice profoundly influences the physicochemical properties of the compound, including its stability, solubility, and dissolution rate.[2]

This technical guide provides an in-depth exploration of the properties of this compound hydrate versus its anhydrous form, tailored for researchers, scientists, and drug development professionals. We will delve into the critical distinctions between these forms, present methods for their characterization, and discuss the implications of their differential properties in research and development. A crucial point of clarification that will be addressed is the distinction between the true anhydrous form of this compound and its cyclic anhydride, a related but structurally different compound.

Distinguishing the Forms: Hydrate, Anhydrous, and Cyclic Anhydride

A common point of confusion is the differentiation between the true anhydrous form of this compound and its cyclic anhydride. It is imperative for researchers to understand the structural differences, as they dictate the chemical reactivity and physical properties.

-

This compound Hydrate: In this form, water molecules are incorporated into the crystal lattice of the this compound molecule. These water molecules are held in place by hydrogen bonds and play a crucial role in stabilizing the crystal structure. The general molecular formula is C₇H₆O₅S · xH₂O.

-

Anhydrous this compound: This is the pure form of the acid, with no associated water molecules in its crystal structure. It is typically obtained by the careful removal of water from the hydrate under conditions that avoid the formation of the cyclic anhydride.[3]

-

This compound Cyclic Anhydride: This compound is formed through an intramolecular dehydration reaction of this compound, where a molecule of water is eliminated, and a cyclic ester-sulfonate anhydride is formed.[4] It is a distinct chemical entity with a different molecular formula (C₇H₄O₄S) and CAS number (81-08-3) from the anhydrous acid (C₇H₆O₅S, CAS 632-25-7).[5][6]

The interconversion between these forms is a critical aspect of handling and utilizing this compound.

Interconversion of this compound Forms

Comparative Physicochemical Properties

The presence of water of hydration significantly alters the physical properties of this compound. The following table summarizes the key differences between the hydrate and the true anhydrous form.

| Property | This compound Hydrate | Anhydrous this compound | Causality Behind the Difference |

| CAS Number | 123333-68-6[7] | 632-25-7[8] | Different chemical entities registered in the Chemical Abstracts Service. |

| Molecular Formula | C₇H₆O₅S · xH₂O | C₇H₆O₅S | The hydrate incorporates water molecules into its crystal lattice. |

| Molecular Weight | > 202.19 g/mol (depends on x) | 202.19 g/mol [9] | The additional mass of the water molecules in the hydrate. |

| Appearance | White to off-white crystalline solid[10] | White needles or crystalline powder[3][8] | The crystal packing can be influenced by the presence of water molecules. |

| Melting Point | Typically lower, may exhibit dehydration before melting. | ~142 °C[1][6] | The energy required to disrupt the crystal lattice is different. The hydrate may first lose water, which requires energy and can be observed as a separate thermal event. |

| Solubility in Water | Generally high solubility.[1] | Soluble.[3] | The sulfonic acid and carboxylic acid groups in both forms are polar and interact favorably with water. The hydrate may have slightly different dissolution kinetics. |

| Solubility in Organic Solvents | Soluble in polar organic solvents like alcohol.[3] | Soluble in alcohol; insoluble in ether.[3] | The polarity of the solvent and its ability to form hydrogen bonds with the solute are key factors. The presence of water of hydration can influence interactions with different organic solvents. |

| Stability | Generally more stable under ambient humidity conditions. | Hygroscopic; may convert to the hydrate form in the presence of moisture.[11] | The anhydrous form has a thermodynamic driving force to absorb water to reach a more stable hydrated state. |

Analytical Characterization and Differentiation

A suite of analytical techniques is essential for unequivocally identifying and differentiating between the hydrated and anhydrous forms of this compound. The choice of method depends on the specific information required, such as water content, crystal structure, or thermal behavior.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques to distinguish between the hydrate and anhydrous forms.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of the hydrate will typically show an endothermic event corresponding to the loss of water (dehydration) prior to the melting of the anhydrous form. The anhydrous form will only exhibit a single endotherm corresponding to its melting point.

-